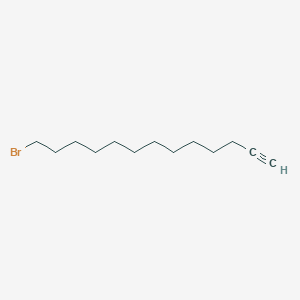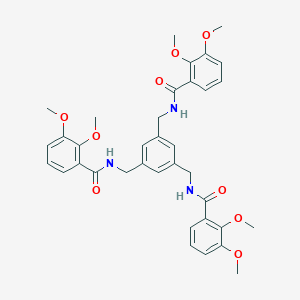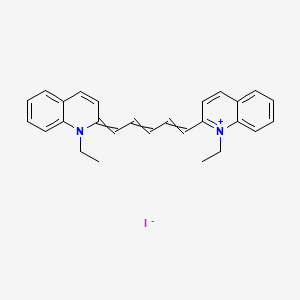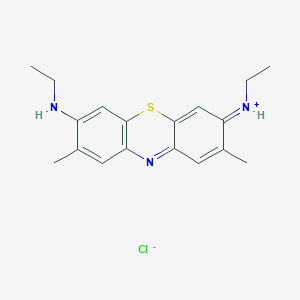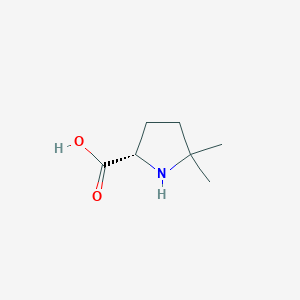
5,5-Dimethyl-l-proline
Overview
Description
5,5-Dimethyl-l-proline is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-l-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-l-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Stability and Folding
5,5-Dimethyl-l-proline has been shown to significantly enhance protein stability and folding. For instance, replacing a proline residue in ribonuclease A with 5,5-dimethyl-l-proline resulted in a 6-fold acceleration in protein folding and increased conformational stability while maintaining enzymatic activity. This could be beneficial in developing chemotherapeutic proteins for improved in vivo stability or oral activity (Arnold et al., 2003).
Organocatalysis
5,5-Dimethyl-l-proline has applications in organocatalysis. For example, it has been used in the synthesis of 1,8-dioxo-octahydroxanthenes, which are compounds of potential biological relevance (Das et al., 2012). Another study demonstrated its use in the synthesis of 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones under mild conditions, indicating its versatility as a catalyst in biochemically relevant reactions (Ganguly et al., 2012).
Cryopreservation
L-proline, a close relative of 5,5-Dimethyl-l-proline, is known for its cryoprotective properties. It aids in the cryopreservation of mammalian oocytes, improving survival rates after thawing. This indicates potential applications for 5,5-Dimethyl-l-proline in cryobiology and tissue preservation (Zhang et al., 2016).
Biochemical Synthesis
The compound plays a role in biochemical synthesis processes. For instance, it has been used in the creation of carbohydrate scaffolds and can mimic the function of aldolase enzymes in the synthesis of various carbohydrates (Suri et al., 2006). Additionally, it's been applied in the synthesis of functionalized 4H-chromenes, showcasing its utility in the construction of complex organic molecules (Li et al., 2012).
Catalytic Efficiency
5,5-Dimethyl-l-proline has been explored for its role in enhancing catalytic efficiency. The synthesis of magnetic bifunctional l-proline as a versatile artificial enzyme demonstrated its potential in organic transformations, highlighting its efficiency and versatility as a catalyst (Aghahosseini et al., 2018).
Metabolic and Physiological Studies
Studies have also delved into the metabolic and physiological roles of l-proline analogues, including 5,5-Dimethyl-l-proline. These analogues have been used in understanding cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells, indicating their value in fundamental research and industrial applications (Bach & Takagi, 2013).
Enantioinduction and Multi-component Reactions
The compound has been utilized in multi-component reactions, like the synthesis of pyrazoloquinolinones, where it imparts enantioselectivity and functions as an efficient organo-catalyst. This highlights its role in the development of asymmetric synthesis methods (Bhattacharjee et al., 2016).
properties
IUPAC Name |
(2S)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5,5-Dimethylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)
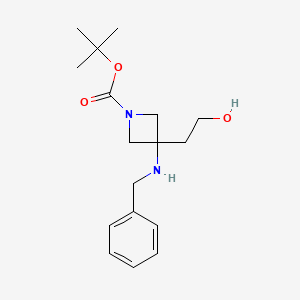

![Ethyl 2-[(2-cyano-4-methoxyphenyl)amino]acetate](/img/structure/B8264156.png)
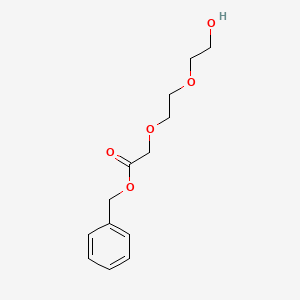
![1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate](/img/structure/B8264165.png)
![Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate](/img/structure/B8264177.png)
![Ethyl 7-[4-(trifluoromethyl)phenyl]-4-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B8264192.png)
